molecular formula C12H15NO3S B11981444 (1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine

(1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine

Katalognummer: B11981444
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: PFBNFRWMQUSYFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine is a compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine typically involves the reaction of 3-aminotetrahydrothiophene-1,1-dioxide with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

(1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1,1-Dioxo-tetrahydro-thiophen-3-YL)-acetic acid naphthalen-2-yl ester
  • (1,1-Dioxo-tetrahydro-thiophen-3-YL)-acetic acid 4-bromo-phenyl ester
  • (1,1-Dioxo-tetrahydro-thiophen-3-YL)-acetic acid m-tolyl ester

Uniqueness

What sets (1,1-Dioxo-tetrahydro-thiophen-3-YL)-(4-methoxy-benzylidene)-amine apart from similar compounds is its unique combination of a tetrahydrothiophene ring and a methoxybenzylidene amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H15NO3S

Molekulargewicht

253.32 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C12H15NO3S/c1-16-12-4-2-10(3-5-12)8-13-11-6-7-17(14,15)9-11/h2-5,8,11H,6-7,9H2,1H3

InChI-Schlüssel

PFBNFRWMQUSYFB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=NC2CCS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.